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Compound of Interest

Compound Name: Inonotusol F

Cat. No.: B15595309 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive characterization of the Inonotusol F reference standard and compares its

performance as an α-glucosidase inhibitor with other relevant alternatives. This document

summarizes key quantitative data, details experimental protocols, and visualizes essential

workflows to support informed decision-making in research and development.

Characterization of Inonotusol F Reference
Standard
Inonotusol F is a lanostane-type triterpenoid isolated from the medicinal mushroom Inonotus

obliquus, commonly known as Chaga.[1] As a reference standard, it is a highly purified

compound intended for qualitative and quantitative analysis. The structural elucidation of

Inonotusol F was achieved through extensive spectroscopic analysis, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy.[1]

Physicochemical Properties
While comprehensive physicochemical data for Inonotusol F is not widely published, its

structural classification as a lanostane triterpenoid suggests it shares properties with similar

compounds, such as moderate to low solubility in aqueous solutions and better solubility in

organic solvents like methanol and ethanol.

Table 1: Physicochemical and Structural Data for Inonotusol F
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Property Data Source

Molecular Formula C31H46O4 [1]

Molecular Weight 482.7 g/mol Calculated

Structure

(17α,21α,23α)-24-methyl-3β-

hydroxy-5α-lanosta-8,24-

diene-21,23-lactone

[1]

Appearance White amorphous powder [1]

Solubility Data not available -

Melting Point Data not available -

Spectroscopic Data
The definitive identification of the Inonotusol F reference standard relies on its unique

spectroscopic fingerprint. The following tables summarize the ¹H and ¹³C NMR spectral data as

reported in the literature.

Table 2: ¹H NMR Spectral Data of Inonotusol F (500 MHz, CDCl₃)
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Position δH (ppm), mult. (J in Hz)

3 3.23, dd (11.5, 4.5)

21 4.81, d (9.0)

23 4.69, d (9.0)

28 0.81, s

29 0.93, s

30 1.01, s

31 1.94, s

18 0.69, s

19 0.99, s

(Source: Journal of Natural Products, 2014,

77(1), 35-41)

Table 3: ¹³C NMR Spectral Data of Inonotusol F (125 MHz, CDCl₃)
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Position δC (ppm) Position δC (ppm)

1 35.5 17 51.1

2 27.8 18 15.8

3 78.9 19 18.9

4 38.8 20 36.4

5 50.6 21 81.1

6 19.1 22 40.5

7 26.3 23 77.9

8 134.4 24 122.1

9 134.5 25 149.0

10 37.0 28 28.0

11 21.0 29 15.5

12 30.9 30 24.5

13 44.5 31 20.5

14 49.8

15 31.0

16 28.2

(Source: Journal of

Natural Products,

2014, 77(1), 35-41)

Comparison with Alternative α-Glucosidase
Inhibitors
Inonotusol F belongs to the class of triterpenoids, many of which exhibit α-glucosidase

inhibitory activity, a key mechanism for controlling postprandial hyperglycemia in type 2

diabetes. This section compares Inonotusol F with established and natural alternatives.
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Table 4: Comparison of α-Glucosidase Inhibitory Activity (IC₅₀ Values)

Compound Type IC₅₀ (µM) Notes

Inonotusol F Triterpenoid Data not available -

Acarbose

Pseudo-

oligosaccharide

(Drug)

181.4 - 1037.6

IC₅₀ values vary

significantly

depending on the

source of the α-

glucosidase enzyme

and assay conditions.

Quercetin Flavonoid 10.92 - 281.2

A common flavonoid

found in many plants

with potent α-

glucosidase inhibitory

activity.

Note: The IC₅₀ value for Inonotusol F's α-glucosidase inhibitory activity is not currently

available in published literature. The comparison is based on the potential activity of its

compound class.

Experimental Protocols
Reference Standard Characterization Workflow
The characterization of a reference standard like Inonotusol F is a multi-step process to

ensure its identity, purity, and stability.
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Workflow for Inonotusol F Reference Standard

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
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Objective: To determine the purity of the Inonotusol F reference standard.

Instrumentation: HPLC system with a UV/DAD detector.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of

triterpenoids.[2]

Solvent A: Water

Solvent B: Acetonitrile

Gradient Program: A common gradient starts with a lower concentration of acetonitrile, which

is gradually increased to elute compounds with increasing hydrophobicity. For example: 0-10

min, 90-97% B; 10-30 min, 97% B.[2]

Flow Rate: 1.0 mL/min.[2]

Detection: UV detection at 206 nm.[2]

Injection Volume: 10-20 µL.[2]

Column Temperature: 30 °C.[2]

Sample Preparation: Accurately weigh and dissolve the Inonotusol F reference standard in

a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a

0.45 µm syringe filter before injection.

Purity Calculation: Purity is determined by the area percentage of the main peak in the

chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation
Objective: To confirm the chemical structure of the Inonotusol F reference standard.

Instrumentation: NMR spectrometer (e.g., 500 MHz).
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Solvent: Deuterated chloroform (CDCl₃).

Experiments:

1D NMR: ¹H and ¹³C spectra are acquired to identify the types and number of protons and

carbons.

2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for assembling the molecular structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the

stereochemistry of the molecule.[1]

Sample Preparation: Dissolve a few milligrams of the Inonotusol F reference standard in the

deuterated solvent.

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the

various NMR spectra are compared with the reported data to confirm the structure.[1]

α-Glucosidase Inhibition Assay
Objective: To determine the α-glucosidase inhibitory activity of a test compound.
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Assay Procedure
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Prepare α-glucosidase solution

Pre-incubate enzyme with test compound

Prepare p-NPG substrate solution

Add substrate to start reaction

Prepare test compound dilutions

Incubate at 37°C

Stop reaction with Na₂CO₃

Measure absorbance at 405 nm

Calculate % inhibition and IC₅₀
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α-Glucosidase Inhibition Assay Workflow

Principle: The assay measures the inhibition of the α-glucosidase enzyme, which catalyzes

the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (p-NPG) to p-nitrophenol, a yellow-
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colored product. The absorbance of p-nitrophenol is measured spectrophotometrically.[3]

Reagents:

α-Glucosidase from Saccharomyces cerevisiae.

p-Nitrophenyl-α-D-glucopyranoside (p-NPG).

Phosphate buffer (pH 6.8).

Sodium carbonate (Na₂CO₃).

Test compound (Inonotusol F or alternatives) and positive control (e.g., Acarbose).

Procedure:

Prepare serial dilutions of the test compound and positive control.

In a 96-well plate, add the enzyme solution to each well containing the test compound or

control.

Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

Initiate the reaction by adding the p-NPG substrate solution to all wells.

Incubate the plate at 37°C for a defined time (e.g., 20 minutes).[3]

Stop the reaction by adding a sodium carbonate solution.

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate

reader.

Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the

inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the

percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Logical Relationships
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α-Glucosidase Inhibition and Glucose Metabolism
The primary therapeutic relevance of α-glucosidase inhibitors is their ability to modulate

carbohydrate digestion and glucose absorption. The following diagram illustrates this

mechanism.
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Mechanism of α-Glucosidase Inhibition

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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